molecular formula C12H16BrClN2O B8035234 (S)-N-(3-Bromobenzyl)pyrrolidine-2-carboxamide hydrochloride

(S)-N-(3-Bromobenzyl)pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B8035234
M. Wt: 319.62 g/mol
InChI Key: IGNQEISCAWJEMA-MERQFXBCSA-N
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Description

(S)-N-(3-Bromobenzyl)pyrrolidine-2-carboxamide hydrochloride is a chiral compound featuring a pyrrolidine ring substituted with a 3-bromobenzyl group and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(3-Bromobenzyl)pyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with (S)-pyrrolidine-2-carboxylic acid and 3-bromobenzylamine.

    Amide Bond Formation: The carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-bromobenzylamine to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would scale up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Automated Purification Systems: For consistent and scalable purification.

    Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Types of Reactions:

    Substitution Reactions: The bromine atom on the benzyl group can undergo nucleophilic substitution reactions, potentially forming new derivatives.

    Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the pyrrolidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are commonly employed.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzyl derivatives.

    Hydrolysis Products: (S)-pyrrolidine-2-carboxylic acid and 3-bromobenzylamine.

    Oxidation Products: Oxidized derivatives of the pyrrolidine ring.

    Reduction Products: Reduced forms of the compound, potentially altering the bromine substituent.

Scientific Research Applications

(S)-N-(3-Bromobenzyl)pyrrolidine-2-carboxamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used in the design and synthesis of novel pharmaceuticals, particularly those targeting neurological pathways.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: Utilized as a probe to study the function of specific proteins and pathways.

    Industrial Applications: Potential use in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-N-(3-Bromobenzyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring and carboxamide moiety can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

    ®-N-(3-Bromobenzyl)pyrrolidine-2-carboxamide Hydrochloride: The enantiomer of the compound, which may have different biological activity.

    N-Benzylpyrrolidine-2-carboxamide Hydrochloride: Lacks the bromine substituent, potentially altering its reactivity and binding properties.

    N-(3-Chlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride: Similar structure with a chlorine substituent instead of bromine, which can affect its chemical and biological properties.

Uniqueness: (S)-N-(3-Bromobenzyl)pyrrolidine-2-carboxamide hydrochloride is unique due to its specific stereochemistry and the presence of the bromine substituent, which can significantly influence its interaction with biological targets and its overall reactivity.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2S)-N-[(3-bromophenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O.ClH/c13-10-4-1-3-9(7-10)8-15-12(16)11-5-2-6-14-11;/h1,3-4,7,11,14H,2,5-6,8H2,(H,15,16);1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNQEISCAWJEMA-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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